molecular formula C21H22N2O3 B2603271 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 1024718-82-8

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2603271
CAS No.: 1024718-82-8
M. Wt: 350.418
InChI Key: XSSTYCVTZTYEGV-UHFFFAOYSA-N
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Description

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is found in various alkaloids, which are compounds often used in medicinal chemistry.

Mechanism of Action

The exact mechanism of action would depend on the specific targets of this compound in the body, which could not be identified from the available information. The interaction with these targets would lead to changes in biochemical pathways, resulting in various downstream effects. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and efficacy .

The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and its influence on biochemical pathways. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the 4-oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce the corresponding alcohols .

Scientific Research Applications

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1H-indol-3-yl)ethyl]amino}-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-6-8-15(9-7-14)20(24)12-19(21(25)26)22-11-10-16-13-23-18-5-3-2-4-17(16)18/h2-9,13,19,22-23H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSTYCVTZTYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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